

3-(3-Chlorophenyl)quinoline: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)quinoline

Cat. No.: B11872183

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Executive Summary

3-(3-Chlorophenyl)quinoline is a nitrogen-containing heterocyclic compound belonging to the 3-arylquinoline class. This scaffold is a critical pharmacophore in drug discovery, particularly in the development of kinase inhibitors, antimalarial agents, and receptor modulators. The meta-chloro substitution on the phenyl ring enhances lipophilicity and metabolic stability compared to its unsubstituted counterparts, making it a valuable intermediate for structure-activity relationship (SAR) optimization.

Chemical Identity & Properties

Precise identification data for verification and database integration.

Property	Data
CAS Number	57479-20-6
IUPAC Name	3-(3-Chlorophenyl)quinoline
Molecular Formula	C ₁₅ H ₁₀ ClN
Molecular Weight	239.70 g/mol
SMILES	<chem>Clc1ccc(c1)c2ccc3ccccc3n2</chem>
InChIKey	KCDXENDHBREJMG-UHFFFAOYSA-N
Appearance	Off-white to yellow solid
Solubility	Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Melting Point	Not experimentally standardized in open databases; structural analogs (e.g., 4-Cl isomer) melt at ~130°C. Predicted range: 100–140°C.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing **3-(3-Chlorophenyl)quinoline** is the Suzuki-Miyaura cross-coupling reaction. This pathway couples an aryl boronic acid with a haloquinoline, offering high yields and functional group tolerance.

Reaction Scheme

Reactants: 3-Bromoquinoline + 3-Chlorophenylboronic acid Catalyst:

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] Base: Sodium Carbonate (Na₂CO₃)

Solvent System: Toluene : Ethanol : Water (2:1:1)

Step-by-Step Experimental Procedure

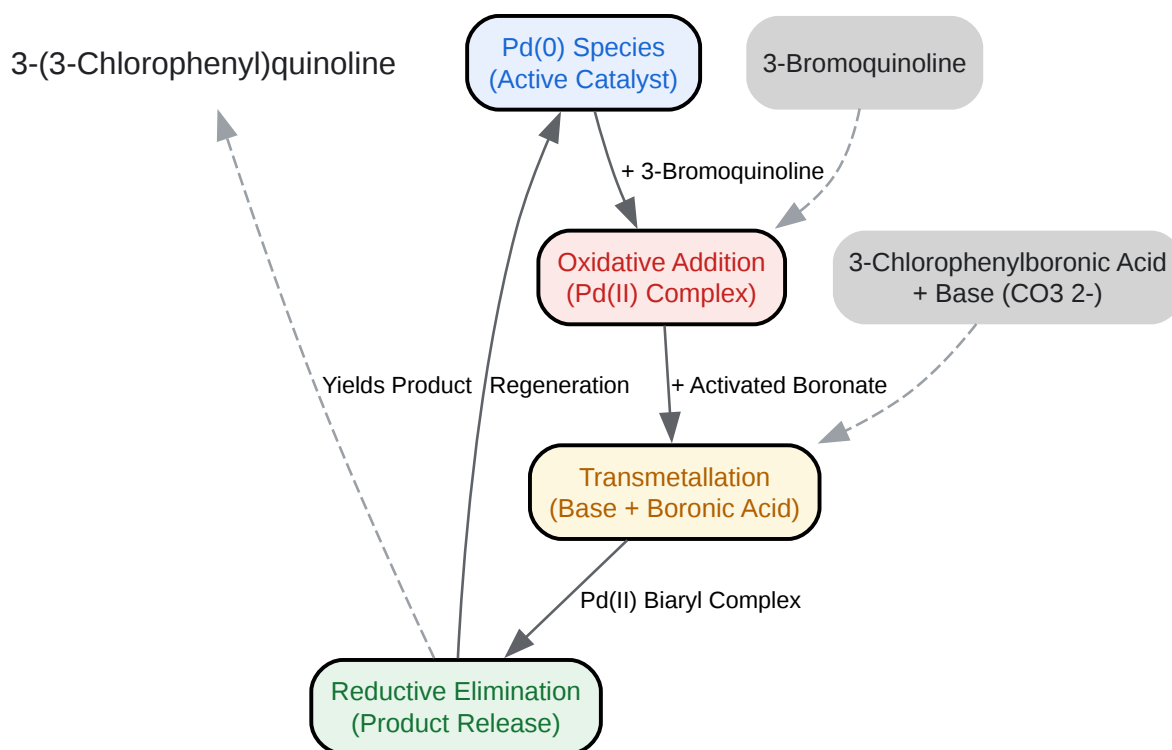
Note: Perform all steps in a fume hood using standard Schlenk techniques to exclude oxygen.

- Preparation:

- In a 100 mL round-bottom flask, dissolve 3-Bromoquinoline (1.0 eq, 5.0 mmol) and 3-Chlorophenylboronic acid (1.2 eq, 6.0 mmol) in a mixture of Toluene (20 mL) and Ethanol (10 mL).
- Activation:
 - Add 2M Na₂CO₃ aqueous solution (10 mL, 4.0 eq).
 - Degas the solution by bubbling Nitrogen or Argon gas through it for 15 minutes.
- Catalysis:
 - Add Pd(PPh₃)₄ (0.05 eq, 0.25 mmol) quickly to minimizing air exposure.
 - Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100°C) under an inert atmosphere for 12–18 hours.
- Monitoring:
 - Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting bromide spot (R_f ~0.5) should disappear.
- Workup:
 - Cool the mixture to room temperature.
 - Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
 - Wash the combined organic layers with Brine (saturated NaCl), dry over anhydrous Na₂SO₄, and filter.
- Purification:
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude residue via silica gel column chromatography (Gradient: 0-20% Ethyl Acetate in Hexanes) to yield the pure product as a yellow solid.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Suzuki coupling used to generate the target compound.



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Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of 3-bromoquinoline and 3-chlorophenylboronic acid.

Biological Relevance & Pharmacophore Analysis

The 3-arylquinoline scaffold is a privileged structure in medicinal chemistry.

- **Kinase Inhibition:** The quinoline nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., PI3K, mTOR). The 3-aryl moiety occupies the hydrophobic region II, providing selectivity.
- **Antimicrobial Activity:** Analogs of 3-arylquinolines have demonstrated potency against *Mycobacterium tuberculosis* and *Plasmodium falciparum*. The meta-chloro substituent

specifically increases lipophilicity (LogP ~4.4), improving membrane permeability compared to the parent quinoline.

- **Metabolic Stability:** The chlorine atom at the meta position blocks metabolic oxidation at a typically reactive site on the phenyl ring, potentially extending the half-life of the molecule in vivo.

Safety & Handling (MSDS Highlights)

- **GHS Classification:**
 - Skin Irritation (Category 2): H315
 - Eye Irritation (Category 2A): H319
 - STOT-SE (Category 3): H335 (Respiratory Irritation)
- **Precautions:** Handle in a well-ventilated fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
- **Storage:** Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or discoloration.

References

- **Synthesis of 3-Arylquinolines:** Shinde, K. W., et al. "Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives." [1] Thai Journal of Pharmaceutical Sciences, 2021. [1][2] [Link](#) (Methodology adapted for 3-isomer).
- **Compound Identity (CAS 57479-20-6):** Fluorochem Product Record for **3-(3-Chlorophenyl)quinoline**. [Link](#)
- **Suzuki Coupling Mechanism:** Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [2] [Link](#)
- **Biological Activity of Quinoline Derivatives:** Solomon, V. R., Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011. [2] [Link](#)

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